molecular formula C14H14N2O2 B056193 3-Amino-2-(4-methylphenylamino)benzoic acid CAS No. 116702-65-9

3-Amino-2-(4-methylphenylamino)benzoic acid

Cat. No.: B056193
CAS No.: 116702-65-9
M. Wt: 242.27 g/mol
InChI Key: GTTBSDNXVFGONG-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylphenylamino)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a 4-methylphenylamino substituent at the 2-position of the aromatic ring. This compound is categorized as an organic building block (Ref. 16, 20) and is utilized in pharmaceutical and chemical research due to its structural versatility. Its molecular formula is C₁₄H₁₅N₂O₂, with a molecular weight of 255.29 g/mol (Ref. 20).

Properties

IUPAC Name

3-amino-2-(4-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBSDNXVFGONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587532
Record name 3-Amino-2-(4-methylanilino)benzoic acid
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116702-65-9
Record name 3-Amino-2-(4-methylanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-(4-methylphenylamino)benzoic acid
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Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of 3-amino-2-(4-methylphenylamino)benzoic acid typically begins with a nitro-substituted precursor, 3-nitro-2-(4-methylphenylamino)benzoic acid , which undergoes catalytic hydrogenation to reduce the nitro group (-NO₂) to an amine (-NH₂). This method mirrors the approach described in the patent CN104072383A for analogous compounds. The reduction proceeds via adsorption of hydrogen gas on a metal catalyst surface, followed by electron transfer to the nitro group, yielding the amine and water.

Catalyst Systems and Performance

Catalyst selection critically influences reaction efficiency. Experimental data from CN104072383A highlights three nickel-based catalysts:

CatalystYield (%)Purity (%)Reaction Time (h)
6504K Nickel9799.52.5
Diatomaceous Nickel9298.83.0
Raney Nickel8997.23.5

6504K Nickel demonstrated superior activity due to its high surface area and stability under elevated pressures (2.0 MPa). The choice of catalyst also impacts post-reaction purification; 6504K Nickel facilitated straightforward filtration without residual metal leaching.

Solvent Systems and Reaction Optimization

Solvent Selection Criteria

The patent CN104072383A emphasizes solvent polarity and miscibility with the nitro precursor. Water emerged as the optimal solvent for hydrogenation, achieving a 2:1 solvent-to-substrate ratio and enabling rapid dissolution of the sodium salt of the precursor. Alternative solvents were tested but resulted in lower yields:

SolventYield (%)Purity (%)Observations
Water9799.5Rapid reaction, easy workup
Methanol8596.0Side product formation
Ethanol8897.3Moderate solubility

Temperature and Pressure Effects

Reaction conditions were optimized at 125°C and 2.0 MPa , balancing reaction rate and catalyst longevity. Lower pressures (1.0 MPa) extended reaction times by 40%, while temperatures below 80°C led to incomplete reduction.

Post-Hydrogenation Workflow

Acidification and Isolation

Post-reduction, the reaction mixture is acidified to pH 5.4 using hydrochloric acid, precipitating the product. Filtration and drying under vacuum yielded a crystalline solid with ≤0.5% impurities. Notably, no chromatographic purification was required, streamlining large-scale production.

Purity and Yield Trade-offs

The table below correlates acidification pH with product characteristics:

pHYield (%)Purity (%)Crystal Morphology
5.09598.9Fine powder
5.49799.5Prismatic crystals
6.09097.1Amorphous

Optimal pH 5.4 minimized solubility losses while maximizing crystal integrity.

Alternative Synthetic Pathways

Coupling Reactions for Aryl Amino Group Introduction

While catalytic hydrogenation dominates industrial synthesis, academic studies explore Ullmann-type couplings to install the 4-methylphenylamino group. For example, reacting 3-amino-2-bromobenzoic acid with 4-methylaniline in the presence of a copper catalyst achieves moderate yields (70–75%) but requires stringent anhydrous conditions.

Enzymatic Amination

Preliminary research investigates transaminase enzymes for biocatalytic amination. However, current systems exhibit limited efficiency (<50% yield) and require genetic engineering to improve substrate specificity.

Industrial-Scale Challenges and Solutions

Catalyst Deactivation

Nickel catalysts gradually deactivate due to sulfur poisoning or pore blockage. The patent CN104072383A addresses this by implementing catalyst regeneration cycles using oxidative treatments (e.g., air calcination at 400°C), restoring >90% initial activity.

Waste Management

The process generates aqueous waste containing trace nickel (≤5 ppm). Neutralization with lime (CaO) precipitates nickel hydroxide, reducing effluent toxicity to permissible levels (<0.1 ppm) .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-methylphenylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction, and strong oxidizing agents such as potassium permanganate for oxidation . Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce fully reduced amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-amino-2-(4-methylphenylamino)benzoic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from para-aminobenzoic acid derivatives have shown effective antibacterial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.

CompoundPathogenZone of Inhibition (mm)
Compound 12Salmonella enterica>16
Compound 14Pseudomonas aeruginosaSignificant
Compound 13Staphylococcus epidermidisSignificant

These findings suggest that the introduction of specific substituents can enhance the antimicrobial efficacy of the compounds .

Anti-Cancer Properties

Several studies have highlighted the anticancer potential of derivatives of this compound. Notably, benzamide derivatives have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
Compound AMCF-75.85
Compound BA5493.0
Compound CHCT-11622.54

The structure-activity relationship indicates that modifications to the amino group can significantly influence the anti-proliferative activity against cancer cell lines .

Plant Growth Regulation

Research has shown that certain derivatives of this compound possess herbicidal properties, affecting seedling growth in various plant species. This compound can inhibit the growth of problematic weeds such as Digitaria sanguinalis and Imperata cylindrica.

ApplicationEffect
Herbicidal ActivityInhibition of seedling growth
Growth RegulationModulation of plant hormone activity

These findings suggest potential uses in agricultural formulations aimed at weed control and crop yield enhancement .

Synthesis of Polymers

The compound is also explored for its potential in synthesizing novel polymers with enhanced thermal and mechanical properties. Its structure allows for functionalization, which can lead to materials with tailored characteristics for specific applications.

Case Study 1: Antimicrobial Evaluation

A study synthesized various amide derivatives from para-aminobenzoic acid and evaluated their antimicrobial properties against clinical isolates. The results indicated that modifications in the aromatic ring could lead to compounds with superior antibacterial activity compared to existing antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a series of benzamide derivatives were tested against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values lower than traditional chemotherapeutics, suggesting their potential as effective anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 3-Amino-2-(3,5-dimethylphenylamino)-benzoic acid (C₁₅H₁₆N₂O₂, MW 256.31 g/mol, Ref. 18): The additional methyl groups at the 3- and 5-positions of the phenyl ring enhance lipophilicity compared to the 4-methylphenyl substituent in the target compound. This may increase membrane permeability but reduce aqueous solubility.
  • 4-Amino-3-methoxybenzoic acid (C₈H₉NO₃, MW 167.16 g/mol, Ref. 15): The methoxy group is electron-donating, reducing acidity (pKa ~2.77 for similar derivatives, Ref. 14) compared to the amino group, which is electron-withdrawing. This impacts ionization and solubility in biological systems.
  • 3-Amino-2-(biphenyl-2-ylamino)benzoic acid (C₁₉H₁₇N₂O₂, MW 305.36 g/mol, Ref.

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit varying extraction efficiencies due to differences in distribution coefficients (m). For example:

  • Simple benzoic acid and phenol are extracted rapidly (98% in <5 minutes) due to high m values (Ref. 1, 2).
  • 3-Amino-2-(4-methylphenylamino)benzoic acid likely has intermediate extraction rates: the amino groups may reduce solubility in hydrophobic membranes compared to phenol but improve it relative to polar acetic acid.

Toxicity Predictions via QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) and cross-factors (JB) to predict oral LD₅₀ in mice (Ref. 6, 7). For the target compound:

  • Higher 0JA (zero-order connectivity) due to branching from the 4-methylphenyl group would increase predicted toxicity.
  • Lower 1JA (first-order connectivity) compared to bulkier derivatives (e.g., biphenyl-substituted analogs) might mitigate toxicity.
    The model LogLD₅₀ = 1.2399 × 0JA + 2.6911 × 1JA – 0.4445 × JB (R² = 0.9860) suggests substituents significantly influence acute toxicity (Ref. 7).

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted pKa*
This compound C₁₄H₁₅N₂O₂ 255.29 3-NH₂, 2-(4-CH₃-C₆H₄-NH) ~3.5–4.0
3-Amino-2-(3,5-dimethylphenylamino)-benzoic acid C₁₅H₁₆N₂O₂ 256.31 3-NH₂, 2-(3,5-(CH₃)₂-C₆H₃-NH) ~3.8–4.3
4-Amino-3-methoxybenzoic acid C₈H₉NO₃ 167.16 4-NH₂, 3-OCH₃ ~2.8–3.3
Benzoic acid C₇H₆O₂ 122.12 -COOH 4.2

*Estimated based on analogous compounds (Ref. 14, 15).

Table 2: Toxicity and Bioactivity Parameters

Compound Name LD₅₀ (Predicted, mg/kg)* Antioxidant Activity (Relative) Metabolic Stability
This compound 450–600 Moderate Intermediate
3-Amino-2-(biphenyl-2-ylamino)benzoic acid 300–450 Low Low
Ferulic acid (cinnamic derivative) >1000 High High

*Derived from QSTR models (Ref. 7) and structural analogs.

Biological Activity

3-Amino-2-(4-methylphenylamino)benzoic acid, also known by its CAS number 116702-65-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group and a phenyl ring, contributing to its unique reactivity and potential biological interactions. Its IUPAC name reflects its complex structure, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies suggest that derivatives of aminobenzoic acids can exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds related to this compound have shown promising results in inhibiting bacterial growth.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including cholinesterases. Such inhibition is relevant for developing treatments for conditions like Alzheimer's disease. The IC50 values of related compounds indicate varying degrees of potency against these enzymes.
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. Research involving cell lines has demonstrated its ability to inhibit cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For example, inhibition of acetylcholinesterase (AChE) can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases.
  • Antimicrobial Mechanisms : Its antimicrobial activity may arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
  • Cell Signaling Pathways : The compound could influence various signaling pathways within cells, leading to altered gene expression and cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

StudyFocusFindings
Anticholinesterase ActivityDemonstrated significant inhibition of AChE with varying IC50 values across different analogs.
Antimicrobial PropertiesShowed effective antibacterial activity against Staphylococcus aureus with MIC values indicating strong efficacy.
Anticancer ActivityExhibited notable cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Q & A

Q. What are the optimal reaction conditions and reagents for synthesizing 3-Amino-2-(4-methylphenylamino)benzoic acid?

Methodological Answer: Synthesis typically involves multi-step protocols, including oxidation, reduction, and substitution. For example:

  • Oxidation of cyano groups using potassium permanganate under acidic conditions to yield carboxylic acids .
  • Controlled substitution reactions with nucleophiles (e.g., sodium methoxide) at specific positions, ensuring regioselectivity by adjusting solvent polarity and temperature (45–60°C in ethanol/water mixtures) .
  • Acid-catalyzed coupling of intermediates, as described in a two-step process for benzoic acid derivatives, using HCl or H₂SO₄ to drive condensation reactions .

Q. How can NMR spectroscopy validate the structure of this compound and its intermediates?

Methodological Answer:

  • ¹H NMR analysis in DMSO-d₆ or CDCl₃ resolves aromatic protons and amine/amide signals. For example:
    • Peaks at δ 3.76–3.86 ppm indicate methoxy groups .
    • Aromatic protons appear as multiplets between δ 6.96–7.29 ppm, with splitting patterns confirming substitution positions .
  • Missing signals due to overlap (e.g., unresolved C4/C6 carbons) require complementary techniques like ¹³C NMR or HSQC for full assignment .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact, as advised in safety data sheets for structurally similar aminobenzoic acids .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles, particularly during weighing or reactions involving volatile solvents .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation, as recommended for amino-substituted benzoic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Dose-response validation: Reproduce assays (e.g., enzyme inhibition) across multiple concentrations (1–100 µM) to confirm activity thresholds .
  • Metabolite screening: Use LC-MS to identify degradation products that might interfere with bioassays. For example, ester derivatives (e.g., ethyl esters) may hydrolyze under physiological conditions, altering observed effects .
  • Control for solvent artifacts: Test DMSO or ethanol vehicle solutions at equivalent concentrations to exclude solvent-induced cytotoxicity .

Q. What strategies optimize this compound’s solubility for pharmacological studies?

Methodological Answer:

  • Co-solvent systems: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility while maintaining stability .
  • pH adjustment: Ionize the carboxylic acid group (pKa ~2.5) by preparing sodium salts at pH 7–8 for in vivo studies .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated for related angiotensin II antagonists .

Q. How can lanthanide complexation studies inform this compound’s chelation potential?

Methodological Answer:

  • Thermodynamic titrations: Monitor binding constants (log K) via UV-Vis or fluorescence spectroscopy with Eu³⁺/Tb³⁺ ions, comparing results to benzoic acid derivatives (log K = 3.5–4.2) .
  • X-ray crystallography: Resolve coordination geometry (e.g., monodentate vs. bidentate binding) to predict stability in biological environments .

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